Diphthamide

Description

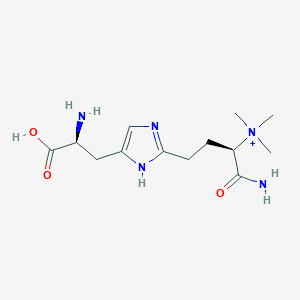

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H24N5O3+ |

|---|---|

Molecular Weight |

298.36 g/mol |

IUPAC Name |

[(2R)-1-amino-4-[5-[(2S)-2-amino-2-carboxyethyl]-1H-imidazol-2-yl]-1-oxobutan-2-yl]-trimethylazanium |

InChI |

InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/p+1/t9-,10+/m0/s1 |

InChI Key |

FOOBQHKMWYGHCE-VHSXEESVSA-O |

SMILES |

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)N |

Isomeric SMILES |

C[N+](C)(C)[C@H](CCC1=NC=C(N1)C[C@@H](C(=O)O)N)C(=O)N |

Canonical SMILES |

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)N |

Synonyms |

2-(3-carboxyamido-3-(trimethylammonio)propyl)histidine diphthamide |

Origin of Product |

United States |

Biosynthesis of Diphthamide

Overview of the Multi-Step Enzymatic Pathway

The biosynthesis of diphthamide (B1230887) is an evolutionarily conserved pathway that transforms a specific histidine residue on eEF2 into the final this compound structure. nih.gov This intricate process can be broadly divided into three major stages:

Transfer of the 3-amino-3-carboxypropyl (ACP) group: The synthesis is initiated by the transfer of the ACP group from a molecule of S-adenosylmethionine (SAM) to the C-2 position of the imidazole (B134444) ring of the target histidine residue on eEF2. nih.govnih.govresearchgate.net This crucial carbon-carbon bond formation is a complex reaction catalyzed by the Dph1-Dph4 proteins. nih.govresearchgate.net

Methylation to form diphthine (B1260217): Following the ACP transfer, the resulting intermediate undergoes a series of methylation reactions. The methyltransferase Dph5 utilizes SAM as a methyl donor to add three methyl groups, leading to the formation of diphthine. wikipedia.orgnih.gov

Amidation to produce this compound: The final step in the pathway is the amidation of the diphthine intermediate to create the mature this compound. wikipedia.orgplos.org This reaction is catalyzed by Dph6, with the involvement of Dph7. plos.orgmicrobialcell.com

This multi-step enzymatic cascade underscores the biological importance of the this compound modification, which is essential for maintaining translational fidelity. wikipedia.org

Genetic Components: DPH Genes (DPH1-DPH7)

In eukaryotes, the biosynthesis of this compound is dependent on the coordinated action of at least seven genes, designated DPH1 through DPH7. nih.govwikipedia.org Each of these genes encodes a protein that plays a specific and essential role in the pathway, and the absence of any one of them can disrupt the synthesis of this compound. mdpi.complos.org The Dph proteins work in a sequential and sometimes cooperative manner to carry out the necessary chemical transformations. mdpi.commdpi.com

DPH1-DPH4 Complex: Initial 3-Amino-3-Carboxypropyl (ACP) Transfer

The inaugural step of this compound biosynthesis, the transfer of the ACP group to eEF2, is the most complex stage, requiring the coordinated function of the Dph1, Dph2, Dph3, and Dph4 proteins. nih.govnih.govnih.gov This process involves the formation of a protein complex to facilitate the intricate chemistry required for this initial modification. nih.govresearchgate.net

The transfer of the ACP group is catalyzed by a non-canonical radical SAM enzyme. nih.govacs.org Unlike typical radical SAM enzymes that generate a 5'-deoxyadenosyl radical, the enzyme in the this compound pathway cleaves a different carbon-sulfur bond in SAM to produce a 3-amino-3-carboxypropyl radical. nih.govnih.gov This highly reactive radical is then transferred to the histidine residue on eEF2. nih.gov This reaction is dependent on the presence of a [4Fe-4S] iron-sulfur cluster, which is essential for the catalytic activity. nih.govnih.gov The Fe-S cluster participates in the reductive cleavage of SAM to generate the necessary radical intermediate. nih.govacs.org

In eukaryotes, Dph1 and Dph2, which are homologous to each other, form a stable heterodimer that is central to the first step of the synthesis. nih.govnih.gov This Dph1-Dph2 complex is structurally and functionally analogous to the Dph2 homodimer found in archaea. nih.gov Both Dph1 and Dph2 contain conserved cysteine residues that are crucial for binding the [4Fe-4S] clusters. nih.gov Evidence suggests an asymmetric function within the heterodimer, with the Fe-S cluster in Dph1 likely serving the primary catalytic role, while the cluster in Dph2 may be more involved in facilitating the reduction of the Dph1 cluster. nih.gov

The Dph1-Dph2 heterodimer interacts with Dph3. nih.govmdpi.com Dph3 is a small protein that can bind iron and is thought to function as an electron carrier, donating an electron to reduce the [4Fe-4S] cluster within the Dph1-Dph2 complex, which is a prerequisite for its catalytic activity. acs.orgcornell.edu In aerobic conditions, Dph3 may also play a role in repairing the oxygen-sensitive [4Fe-4S] cluster by donating an iron atom to convert an inactive [3Fe-4S] cluster back to the active [4Fe-4S] form. acs.org

The primary substrate for the Dph1-Dph4 complex is the translation elongation factor 2 (eEF2), with the modification occurring on a specific histidine residue. ontosight.ainih.gov The other key substrate is S-adenosylmethionine (SAM), which serves as the donor of the 3-amino-3-carboxypropyl (ACP) group. nih.gov The enzymatic activity of the Dph1-Dph2 heterodimer, supported by Dph3 and Dph4, results in the formation of a carbon-carbon bond between the ACP group and the imidazole ring of the histidine on eEF2. nih.gov

Heterodimer Formation and Protein-Protein Interactions (Dph1-Dph2, Dph1-Dph3)

DPH5: Diphthine Synthesis and Methylation Steps

Following the initial ACP transfer, the Dph5 enzyme takes over to perform the next crucial step in the pathway. nih.govnih.gov Dph5 is an S-adenosyl-L-methionine-dependent methyltransferase that catalyzes the trimethylation of the nitrogen atom of the ACP group attached to eEF2. uniprot.orgnih.gov This series of four successive methylation reactions converts the ACP-modified eEF2 into the intermediate known as diphthine. uniprot.orgreactome.org Like the first step, this stage also utilizes SAM, but in its more traditional role as a methyl group donor. wikipedia.org The activity of Dph5 is essential for the subsequent amidation step and the completion of this compound biosynthesis. mdpi.com

DPH6 and DPH7: Terminal Amidation Step

The final step in the synthesis of this compound is the amidation of the intermediate, diphthine. This crucial conversion is orchestrated by the coordinated action of two key proteins, DPH6 and DPH7. mdpi.complos.org Deletion of either the DPH6 or DPH7 gene leads to an accumulation of diphthine-modified eEF2, confirming their essential roles in this terminal amidation phase. nih.govmicrobialcell.com

Dph6 as the Catalytic Amidase

Dph6 is the catalytic engine of the final amidation step, functioning as a diphthine–ammonia ligase. uniprot.orguniprot.org This enzymatic activity is dependent on ATP and utilizes ammonium (B1175870) as the source of the amide group to convert diphthine to this compound. uniprot.orguniprot.orgmdpi.com The Dph6 protein contains conserved domains essential for its function, including an ATP-binding domain. mdpi.com Site-specific mutagenesis of this domain has been shown to block this compound formation, underscoring its critical role in the catalytic process. mdpi.com In vitro reconstitution assays have further confirmed the ATP-dependent diphthine amidase activity of Dph6. mdpi.com

Dph7 as a Regulatory Factor and its Role in Dph5 Dissociation

While initially thought to be directly involved in the amidation reaction, Dph7 is now understood to play a crucial regulatory role. nih.govmicrobialcell.com Evidence suggests that Dph7 is not a catalytic partner to Dph6 in the amidation itself but rather acts as a "licensing factor" that couples the preceding step of diphthine synthesis with the final amidation. nih.govmicrobialcell.com

A primary function of Dph7 is to facilitate the dissociation of the diphthine synthase, Dph5, from eEF2 after the methylation of the ACP intermediate. nih.govnih.govplos.org In the absence of Dph7, Dph5 remains bound to eEF2, which appears to inhibit the subsequent amidation by Dph6. nih.govnih.gov This prolonged association of Dph5 with eEF2 can be inhibitory to the translation factor's function and negatively impact cell growth, especially when Dph5 is overexpressed. nih.govplos.orgresearchgate.net Therefore, Dph7's action in displacing Dph5 is a critical checkpoint to ensure the orderly progression of the biosynthetic pathway. nih.govresearchgate.net

Interestingly, some studies have proposed an additional enzymatic function for Dph7 as a methylesterase. This model suggests that the Dph5-catalyzed reaction generates a methylated diphthine intermediate, which is then demethylated by Dph7 to produce diphthine, the substrate for Dph6. plos.orgplos.orgacs.orgresearchgate.net This proposed demethylation step would represent a previously unknown reaction in the this compound pathway. acs.org

Biosynthetic Intermediates (e.g., Diphthine, ACP-modified Histidine)

The biosynthesis of this compound proceeds through a series of well-defined chemical intermediates. The initial step involves the transfer of a 3-amino-3-carboxypropyl (ACP) group from S-adenosylmethionine (SAM) to a specific histidine residue on eEF2. nih.govmdpi.com This reaction, which requires the Dph1-Dph4 proteins, generates the first key intermediate, ACP-modified histidine . nih.govmdpi.comresearchgate.net

The ACP-modified histidine is then trimethylated by the methyltransferase Dph5, using SAM as the methyl donor, to form the second major intermediate, diphthine . mdpi.comnih.govmdpi.com Diphthine is the direct precursor to this compound and accumulates in cells that are defective in the final amidation step, such as in dph6 or dph7 mutants. nih.govmicrobialcell.com The structural and dynamic properties of these intermediates are crucial for their recognition by the respective biosynthetic enzymes and their differential susceptibility to toxins like the diphtheria toxin. diva-portal.org

Regulation of this compound Biosynthesis

The synthesis of this compound is a tightly regulated process, ensuring that this critical modification of eEF2 is maintained at appropriate levels. This regulation occurs at both the transcriptional and potentially the post-translational levels.

Transcriptional Regulation (e.g., Miz1 for Dph1)

Recent research has shed light on the transcriptional control of the this compound pathway. Genome-wide CRISPR screens have identified the BTB/POZ domain-containing transcription factor Miz1 as an essential regulator of this compound biosynthesis. researchgate.netnih.govnih.gov Miz1 is absolutely required for the expression of the Dph1 gene. plos.orgresearchgate.netnih.govresearchgate.net It achieves this by binding directly to a conserved site in the proximal promoter of Dph1, thereby activating its transcription. researchgate.netnih.govnih.gov Consequently, in the absence of Miz1, Dph1 expression is diminished, leading to a block in the entire this compound synthesis pathway. plos.orgresearchgate.net This finding establishes a clear link between a specific transcription factor and the initiation of this compound biosynthesis, suggesting that the entire pathway can be regulated by controlling the expression of this single, initial-step gene. researchgate.net

Potential Post-Translational Regulation of DPH Enzymes

While transcriptional control is a key regulatory node, there are indications of post-translational regulatory mechanisms as well. The sequential and coordinated action of the DPH enzymes suggests a highly organized process. The dissociation of Dph5 from eEF2, mediated by Dph7, is a prime example of a post-translational regulatory event that ensures the pathway proceeds in a stepwise manner. nih.govnih.gov Furthermore, the involvement of chaperone proteins in the this compound synthesis pathway has been suggested, which could play a role in maintaining the proper conformation of eEF2 or the DPH enzymes themselves, thereby influencing their activity post-translationally. researchgate.net The evolutionary conservation of the this compound pathway and its link to fundamental processes like translational fidelity and cell viability underscore the importance of these intricate regulatory networks. acs.org

Molecular Mechanisms of Diphthamide Action

Interaction with Eukaryotic Elongation Factor 2 (eEF2)

Diphthamide (B1230887) is exclusively found on eEF2, a key protein responsible for catalyzing the translocation of tRNA and mRNA through the ribosome during the elongation phase of protein synthesis. pnas.orgoup.com This modification is not merely a passive structural feature but actively participates in the functional cycle of eEF2. The biosynthesis of this compound is a complex, multi-step enzymatic process, indicating its evolutionary significance. creative-proteomics.comnih.gov The presence of this compound is crucial for the full activity of eEF2. pnas.org

This compound is located on a specific and highly conserved histidine residue (His715 in mammals and His699 in yeast) at the tip of domain IV of eEF2. nih.govnih.gov This strategic placement positions it in close proximity to the decoding center of the ribosome. oup.comoup.com Structural studies have shown that domain IV of eEF2, with this compound at its apex, mimics the structure of a tRNA anticodon loop. nih.gov This localization is critical for its function in monitoring and ensuring the correct movement of the mRNA-tRNA complex.

The this compound modification contributes to maintaining the conformational integrity of eEF2. pnas.orgnih.gov Studies have shown that eEF2 lacking this compound exhibits an altered conformation, suggesting that the modification helps to stabilize the protein's three-dimensional structure. pnas.org The positive charge conferred by the this compound modification is thought to be a key factor in this stabilization. pnas.orgnih.gov The conformational changes in eEF2 are essential for its function, involving large-scale movements of its domains relative to one another as it binds to and detaches from the ribosome. embopress.org The presence of this compound influences these dynamics, which are critical for the translocation process. pnas.org

Localization of this compound on eEF2

Role in Ribosomal Function and Protein Synthesis

The primary role of this compound is to ensure the accuracy and efficiency of protein synthesis. creative-proteomics.complos.org It is directly involved in the translocation step, where the ribosome moves one codon down the mRNA. pnas.orgreactome.org By interacting with components of the ribosome and the mRNA, this compound helps to maintain the correct reading frame and prevent errors that could lead to the production of non-functional or toxic proteins. melnikovlab.commicrobialcell.com

A key function of this compound is to maintain translational fidelity, the accuracy with which the genetic code in mRNA is translated into the amino acid sequence of a protein. pnas.orgoup.comacs.org Its absence leads to a notable increase in translational errors. nih.govurjc.es

This compound plays a crucial role in preventing ribosomal frameshifting, a type of translational error where the ribosome shifts its reading frame, typically by one nucleotide in the 5' (-1) or 3' (+1) direction. pnas.orgmicrobialcell.comacs.org The absence of this compound has been shown to increase the frequency of -1 frameshifting in yeast, mice, and human cells. pnas.orgurjc.esnih.gov This suggests that this compound acts as a "pawl" or a "brake" that prevents the ribosome from slipping along the mRNA, thereby ensuring that the correct reading frame is maintained throughout translation. melnikovlab.commicrobialcell.com Increased frameshifting can lead to the synthesis of truncated or altered proteins due to premature stop codons in the new reading frame. oup.comnih.gov

Prevention of Ribosomal Frameshifting (e.g., -1 frameshifting)

Interaction with Ribosomal Components (e.g., tRNA, 80S Ribosome)

The this compound modification is strategically located at the tip of domain IV of eEF2. biologists.comnih.gov This domain is believed to mimic the anticodon loop of tRNA, a concept known as molecular mimicry. biologists.comnih.gov This positioning is crucial for its function in maintaining the fidelity of protein synthesis. The absence of this compound has been shown to lead to an increased rate of -1 frameshift errors during translation. biologists.comnih.gov

High-resolution structural studies, including cryo-electron microscopy of the 80S ribosome complex, have provided significant insights into the role of this compound. melnikovlab.comrcsb.org These studies reveal that this compound is situated in close proximity to the tRNA molecule in the P-site of the ribosome. nih.govplos.org It is suggested that the positively charged this compound helps maintain the conformational integrity of eEF2. nih.gov Furthermore, structural data indicates that this compound directly interacts with the mRNA or the codon-anticodon bases within the decoding center of the ribosome. nih.govoup.comoup.com This interaction is thought to act as a "pawl," preventing the slippage of mRNA and thereby ensuring the correct reading frame is maintained during translocation. melnikovlab.com

The interaction of eEF2 with the ribosome is a dynamic process involving significant conformational changes. nih.govrcsb.org this compound's position at the tip of the anticodon mimicry domain is critical for the concerted movement of tRNA and mRNA through the ribosome during the elongation cycle of protein synthesis. oup.com

Interaction with Exogenous Factors

This compound serves as a crucial target for a variety of exogenous molecules, most notably bacterial toxins and certain antifungal agents. These interactions typically lead to the inactivation of eEF2 and the cessation of protein synthesis, ultimately resulting in cell death.

ADP-Ribosylation by Bacterial Toxins

Several pathogenic bacteria produce toxins that enzymatically modify this compound through a process called ADP-ribosylation. tandfonline.comnih.gov This modification involves the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to the this compound residue on eEF2. tandfonline.com

Diphtheria toxin (DT), produced by Corynebacterium diphtheriae, and Exotoxin A (ETA) from Pseudomonas aeruginosa are the most well-studied toxins that target this compound. tandfonline.combiologists.com Both toxins catalyze the ADP-ribosylation of the same this compound residue on eEF2, leading to its inactivation. tandfonline.comfrontiersin.org The presence of the this compound modification is an absolute requirement for the toxic effects of DT and ETA. nih.gov Cells with mutations in the genes responsible for this compound biosynthesis are resistant to these toxins. nih.gov Structural studies of the ETA-eEF2 complex reveal that the toxin recognizes and binds to eEF2, positioning the this compound residue for the subsequent ADP-ribosylation reaction. nih.gov This interaction highlights how these toxins have evolved to exploit this specific modification on a universally essential protein. frontiersin.org

Cholix toxin, produced by non-O1/non-O139 strains of Vibrio cholerae, is another member of the family of ADP-ribosylating toxins that specifically target this compound on eEF2. nih.govnih.gov Similar to DT and ETA, Cholix toxin catalyzes the transfer of ADP-ribose to this compound, inhibiting protein synthesis and causing cell death. nih.govresearchgate.net The crystal structure of Cholix toxin reveals a domain architecture similar to that of ETA, with a catalytic domain responsible for the ADP-ribosyltransferase activity. nih.govnih.gov

The process of ADP-ribosylation by these bacterial toxins involves the covalent attachment of the ADP-ribose group from NAD+ to the N-1 position of the imidazole (B134444) ring of the this compound residue. tandfonline.comnih.gov This modification introduces a bulky and negatively charged ADP-ribose moiety onto eEF2. tandfonline.com The addition of this group sterically hinders the interaction of eEF2 with the ribosome and prevents it from carrying out its normal function in translocation. nih.gov Although the exact mechanism of inhibition is still under investigation, it is clear that ADP-ribosylation prevents eEF2 from mediating the movement of the peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby halting protein synthesis. nih.gov Studies have shown that even without the full this compound modification, the precursor histidine can still be a poor substrate for ADP-ribosylation, but the presence of the complete this compound structure is crucial for efficient toxin-catalyzed modification. portlandpress.com

Cholix Toxin from Vibrio cholerae

Interaction with Antifungal Agents (e.g., Sordarin)

Sordarin (B1681957) is a fungal-specific inhibitor of protein synthesis that targets eEF2. rcsb.orgnih.gov Unlike bacterial toxins that covalently modify this compound, sordarin acts by stabilizing the eEF2-ribosome complex, preventing the release of eEF2 after translocation. nih.govbeilstein-journals.org This effectively stalls the ribosome on the mRNA, blocking further protein synthesis. yeastgenome.org

Interestingly, the sensitivity of fungi to sordarin is dependent on the presence of the this compound modification on eEF2. asm.orgmdpi.com Yeast mutants with defects in the this compound biosynthesis pathway exhibit resistance to sordarin. nih.govasm.org This suggests that while sordarin does not directly bind to the this compound residue, the modification influences the conformation of eEF2 in a way that is necessary for effective sordarin binding. nih.gov The binding pocket for sordarin on eEF2 is located in a cleft between domains III, IV, and V, distant from the this compound-containing tip of domain IV. nih.govresearchgate.net The resistance of this compound-deficient mutants to sordarin suggests that the modification allosterically affects the structure of the sordarin binding site. asm.org

Speculated Endogenous ADP-Ribosyltransferases Targeting this compound

The highly specific targeting of the this compound residue on eukaryotic elongation factor 2 (eEF2) by potent bacterial toxins, such as Diphtheria toxin (DT), has long fueled speculation that this modification may serve as a regulatory site for endogenous cellular processes. scielo.org.arnih.gov The hypothesis posits that the toxin's action might mimic a native mechanism for controlling protein synthesis. scielo.org.ar This has led to a search for endogenous ADP-ribosyltransferases (ARTs) that specifically target this compound.

Early research reported the presence of endogenous ADP-ribosyltransferase activity specific to eEF2 in various mammalian systems, including rabbit reticulocytes and polyoma virus-transformed baby hamster kidney (pyBHK) cells. scielo.org.arnih.govcore.ac.uk This enzymatic activity was observed in the absence of any bacterial toxin and was found to modify eEF2, leading to the inhibition of protein synthesis. scielo.org.arcore.ac.uk Some studies suggested that this ADP-ribosyltransferase activity might even be an inherent property of eEF2 itself, as the activity would co-purify with the elongation factor. scielo.org.ar The site of this endogenous ADP-ribosylation was located on the same C-terminal region of eEF2 that contains the this compound residue targeted by Diphtheria toxin. scielo.org.ar

However, the direct link between this endogenous activity and the this compound residue has been a subject of debate and conflicting reports. Later studies indicated that the ADP-ribosylation of eEF2 observed in pyBHK cell extracts was independent of the this compound modification. nih.gov Despite decades of research and the initial compelling hypothesis, a specific endogenous ADP-ribosyltransferase that is unequivocally shown to target this compound has not yet been cloned or fully characterized. nih.gov This leaves the physiological role of such a regulatory pathway speculative.

Further complexity was added by findings that certain cellular signals might modulate this endogenous activity. For instance, it has been reported that interleukin-1β (IL-1β) can increase the endogenous ADP-ribosylation of eEF2. nih.govresearchgate.net This effect is thought to be indirect, resulting from the activation of a cellular mono-ADP-ribosyltransferase by IL-1β, which in turn leads to the inhibition of global protein synthesis. nih.govresearchgate.net

The table below summarizes key research findings regarding the investigation of endogenous ADP-ribosylation of eEF2.

Table 1: Research Findings on Endogenous eEF2 ADP-Ribosylation

| System/Model | Key Finding | Implication for this compound | Reference(s) |

| Mammalian Systems (General) | An endogenous ADP-ribosyltransferase activity specific for eEF2 was identified. | Suggested that a cellular mechanism analogous to Diphtheria toxin action exists. | scielo.org.ar |

| Rabbit Reticulocytes | ADP-ribosyltransferase activity that modifies eEF2 was found in the polyribosome fraction. | Speculated that this compound is the acceptor for this endogenous ADP-ribosylation. | core.ac.uk |

| Polyoma Virus-Transformed Baby Hamster Kidney (pyBHK) Cells | Endogenous ADP-ribosyltransferase activity was found. | Initially thought to target this compound, but later studies showed the activity was independent of this modification. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Interleukin-1β treatment increased endogenous ADP-ribosylation of eEF2. | Suggests a potential regulatory link to inflammatory signaling, though the direct target (this compound vs. other residues) remains unconfirmed. | nih.govresearchgate.net |

| Purified eEF2 Preparations | Some studies reported that ADP-ribosylation could occur in purified eEF2 fractions. | Led to the hypothesis that eEF2 might possess inherent auto-ADP-ribosylation activity. | scielo.org.ar |

Biological Roles and Physiological Significance

Essentiality in Organismal Development

The presence of diphthamide (B1230887) on eEF-2 is not merely a cellular flourish but a fundamental requirement for the normal development of multicellular organisms. pnas.org While cells in culture can survive without this compound, its absence at the organismal level leads to severe and often lethal consequences. pnas.orgplos.org

Developmental Defects in this compound-Deficient Organisms (e.g., embryonic lethality in mice)

Studies involving the targeted inactivation of genes responsible for this compound biosynthesis in mice have unequivocally demonstrated its crucial role in embryonic development. pnas.org Knockout of genes such as Dph1 (also known as Ovca1), Dph3, and Dph4 results in embryonic lethality. pnas.orgoup.com These this compound-deficient mouse embryos exhibit a range of developmental defects, including growth restriction and craniofacial abnormalities like cleft palate. oup.complos.org For instance, the loss of Ovca1 in neural crest cells leads to a shortened lower jaw and cleft palate. oup.com Furthermore, Dph4-null embryos display preaxial polydactyly in the hindlimbs, a digit patterning anomaly also observed in Ovca1-null embryos. oup.com

The embryonic lethality observed in these knockout models is directly attributable to the absence of this compound, as demonstrated by experiments with an eEF-2 mutant (G717R) that prevents the initial step of this compound synthesis. pnas.org While mice with this mutation show developmental delays, a small fraction can survive to adulthood, exhibiting a milder phenotype compared to the complete lethality seen in Ovca1 knockout mice. pnas.org This suggests that the complete absence of the this compound modification has a more severe impact than a mutation that simply blocks its synthesis. pnas.org The underlying cause of these developmental failures is linked to the role of this compound in maintaining the fidelity of protein translation; its absence leads to an increased rate of -1 ribosomal frameshifting. pnas.orgnih.gov

Association with Human Developmental Disorders (this compound Deficiency Syndrome)

In humans, mutations in the genes required for this compound synthesis lead to a rare autosomal recessive disorder known as this compound Deficiency Syndrome. biologists.comnih.gov This syndrome is characterized by a constellation of severe developmental abnormalities. biologists.com Patients with this condition often present with intellectual disability, developmental delay, short stature, and distinctive craniofacial features. biologists.comuni-kassel.de Other associated clinical manifestations can include central nervous system malformations, hand and foot anomalies, sparse hair, and genital abnormalities. biologists.comendocrine-abstracts.org

The molecular basis of the syndrome lies in the reduced activity of the this compound-synthesizing enzymes, which compromises the modification of eEF-2. biologists.com To date, clinical deficiencies have been linked to mutations in the DPH1, DPH2, and DPH5 genes. biologists.comnih.gov It is important to note that in all documented cases of the syndrome, this compound synthesis is reduced but not entirely abolished. biologists.com This is consistent with findings in animal models, where a complete inactivation of this compound synthesis is perinatally or embryonically lethal. biologists.com The initial description of the syndrome was associated with the DPH1 gene and was termed Loucks-Innes syndrome. biologists.com Subsequent research has identified pathogenic variants in other DPH genes, expanding the understanding of this "ribosomopathy." biologists.comresearchgate.net

Influence on Cellular Signaling Pathways

This compound's role extends beyond ensuring translational fidelity; it also exerts a significant influence on key cellular signaling pathways that govern cell growth and proliferation.

Modulation of Target of Rapamycin (TOR) Signaling

A critical signaling pathway modulated by this compound is the Target of Rapamycin (TOR) pathway, a central regulator of cell growth in response to nutrient availability. nih.gov

Research has revealed that this compound promotes the activation of the TOR Complex 1 (TORC1) and its mammalian counterpart, mTORC1. nih.govnih.gov In both yeast and human cells, a deficiency in this compound leads to a suppression of TORC1/mTORC1 signaling. nih.gov This is evidenced by reduced phosphorylation of downstream targets of TORC1, such as Sch9 in yeast and 4EBP1 in human cells. researchgate.net

Intriguingly, the relationship between this compound and TORC1 signaling appears to be a positive feedback loop. nih.gov While this compound promotes TORC1 activation, the activation of TORC1 signaling, in turn, promotes the biosynthesis of this compound. nih.govresearchgate.net Conversely, treatment with rapamycin, an inhibitor of TORC1, leads to a decrease in this compound levels. nih.govresearchgate.net This reciprocal regulation suggests a mechanism by which cells can amplify growth signals under nutrient-rich conditions. nih.gov

The mechanism by which this compound promotes TORC1 signaling involves the regulation of the translation of specific proteins within the TORC1 pathway. nih.gov this compound deficiency has been shown to suppress the translation of TORC1-activating proteins, such as Vam6 and Rtc1 in yeast. nih.govnih.govresearchgate.net This suppression is thought to occur because the messenger RNAs (mRNAs) of these proteins contain "slippery sequences" that are prone to ribosomal frameshifting in the absence of this compound. nih.govresearchgate.net By preventing -1 frameshifting, this compound ensures the correct and efficient translation of these key TORC1 activators. nih.gov This finding provides a molecular explanation for the evolutionary conservation of this compound and its critical role in animal development, as the suppression of mTORC1 signaling due to this compound deficiency would be expected to impair cell growth, a process essential for development. nih.gov

Regulation of Translation of Specific TORC1-Related Proteins

Crosstalk with NF-κB and Death Receptor Pathways

Functional Compensation Mechanisms in this compound Deficiency

While this compound is a highly conserved and important modification, cells have demonstrated some capacity to compensate for its absence, although these mechanisms are often incomplete.

In a mouse model, a specific mutation in eEF2 (Gly717Arg) was shown to partially compensate for the functional loss resulting from this compound deficiency. pnas.org This is thought to be due to the arginine residue's positive charge partially mimicking the positive charge of the this compound modification, which may be important for the conformational integrity of eEF2. pnas.org However, this compensation was incomplete, as the mutation did not rescue the increased rates of translational frameshifting observed in this compound-deficient cells. pnas.org

Furthermore, in this compound-deficient cells, there can be feedback responses, such as altered transcript levels of selenoproteins and amino-acid tRNA-synthetases, which may represent a cellular attempt to adapt to the altered translational landscape. nih.gov

Broader Implications in Cellular Processes (e.g., cell proliferation, development)

The roles of this compound in fundamental processes like translational fidelity and signaling pathway modulation have profound implications for broader cellular functions, most notably cell proliferation and organismal development.

This compound deficiency has been shown to cause defects in cell growth and proliferation. acs.org For instance, human HEK293T cells with a knockout of the DPH4 gene exhibited slower growth and longer doubling times compared to wild-type cells. acs.org This aligns with the understanding that proper regulation of translation and the maintenance of genomic stability are prerequisites for normal cell cycle progression. acs.org The link between this compound, TORC1 signaling, and DNA replication stress directly connects this modification to the core machinery of cell proliferation. pnas.orgacs.org

The importance of this compound is particularly evident during development. The loss of this compound synthesis in mice is embryonically lethal, and humans with mutations in DPH genes suffer from developmental disorders. acs.orgnih.govacs.orgmicrobialcell.com These severe phenotypes are likely a consequence of the cumulative effects of this compound deficiency, including reduced translational fidelity, impaired cell proliferation, and increased genomic instability. acs.orgnih.gov For example, the reduced proliferation of neuroepithelial cells due to this compound deficiency has been linked to defects in the development of neural crest-derived tissues. researchgate.net The requirement for this compound in the accurate translation of key developmental regulators and its role in supporting the rapid cell proliferation characteristic of embryogenesis underscore its critical importance in multicellular organisms. microbialcell.complos.org

Evolutionary Biology of Diphthamide

Conservation Across Archaea and Eukaryotes

The diphthamide (B1230887) modification and the enzymatic machinery for its synthesis are highly conserved across eukaryotes and most archaeal lineages, a fact that suggests its ancient origins and fundamental importance. nih.govnih.gov This modification occurs on a specific histidine residue of eEF2 (His-715 in humans, His-699 in yeast) and is absent in the bacterial homolog, EF-G. researchgate.netresearchgate.net For a long time, the this compound biosynthetic pathway was considered a universal and indispensable feature of both archaea and eukaryotes. biorxiv.orgoup.comutexas.edu This assumption was based on its role in maintaining translational fidelity by preventing -1 ribosomal frameshifting. pnas.orgacs.org

The core biosynthetic pathway is conserved, involving multiple enzymatic steps. nih.govresearchgate.net In eukaryotes, seven genes, designated DPH1 through DPH7, are required for the complete synthesis. nih.govacs.org Archaea typically possess a more streamlined version of the pathway, utilizing orthologs for a subset of these genes. nih.gov The evolutionary pressure to maintain this complex modification is highlighted by the fact that its complete loss is lethal during embryonic development in mammals, underscoring its critical role in higher organisms. oup.combiologists.com

Table 1: Conservation of this compound Biosynthesis Genes

| Domain | Conservation Status | Key Characteristics | Number of Genes |

|---|---|---|---|

| Eukaryotes | Highly Conserved | Essential for embryonic development in mammals. oup.combiologists.com Pathway involves DPH1-DPH7 genes. nih.govacs.org | 7 |

| Archaea | Widely Conserved | Once thought to be universal. biorxiv.orgutexas.edu Pathway is generally simpler than in eukaryotes. nih.gov | Typically 3 (orthologs of Dph2, Dph5, Dph6) nih.gov |

| Bacteria | Absent | Bacterial eEF2 analog, EF-G, lacks the modification. researchgate.net | 0 |

Evolutionary Trajectories of DPH Genes and EF2 Paralogs

The evolutionary history of the this compound synthesis (dph) genes and their target, eEF2, is complex. While the pathway is broadly conserved, its genetic toolkit has evolved differently in archaea and eukaryotes. Most sequenced archaeal species possess orthologs of Dph2, Dph5, and Dph6. nih.gov In contrast, eukaryotes utilize a more extensive set of seven proteins (Dph1-Dph7). nih.gov The Dph1 and Dph2 proteins, which catalyze the first step, are paralogous iron-sulfur cluster proteins in eukaryotes. plos.org

Instances of this compound Modification Loss in Evolution

Contrary to the long-held belief of its universal conservation, recent genomic surveys have demonstrated that the ability to synthesize this compound has been lost multiple times throughout the evolutionary history of both archaea and eukaryotes. biorxiv.orgoup.comutexas.edu This discovery challenges the notion that the modification is absolutely essential for all organisms in these domains.

Specific lineages that have lost the this compound pathway include:

Archaea : The conserved archaeal dph genes are absent in all known Korarchaeota and Geoarchaea, as well as in nearly all members of the Asgard superphylum. biorxiv.orgosti.govoup.comutexas.edu The one notable exception within the Asgard group is a clade related to the Heimdallarchaeota (LC3), which retains the complete archaeal this compound biosynthetic pathway and a single, canonical eEF2 gene. biorxiv.orgosti.govoup.com

Eukaryotes : Among eukaryotes, the parabasalids (e.g., Trichomonas) have been identified as a group that lacks the dph genes. biorxiv.orgosti.govutexas.edu

The repeated loss of this complex pathway suggests that compensatory mechanisms must have evolved independently in these different lineages to cope with the absence of this compound, which is known to be critical for maintaining translational fidelity. biorxiv.orgosti.govoup.com

Table 2: Lineages with Documented Loss of this compound Synthesis

| Domain | Lineage | Status of dph Genes | Presence of eEF2 Paralog |

|---|---|---|---|

| Archaea | Most Asgard Superphylum | Absent biorxiv.orgutexas.edu | Often Present biorxiv.orgoup.com |

| Archaea | Korarchaeota | Absent nih.govoup.comutexas.edu | Often Present oup.com |

| Archaea | Geoarchaea | Absent oup.comutexas.edu | Absent oup.com |

| Eukaryotes | Parabasalids | Absent biorxiv.orgosti.gov | Not specified |

Emergence of Regulatory Mechanisms (e.g., Miz1)

In mammals, the regulation of this compound biosynthesis has acquired additional layers of complexity. Genome-wide CRISPR knockout screens identified the BTB/POZ domain-containing transcription factor Miz1 (Myc-interacting zinc finger protein 1) as an essential regulator of the pathway. nih.govnih.govplos.org Miz1 is absolutely required for this compound synthesis because it directly controls the transcriptional expression of the DPH1 gene. researchgate.netnih.govplos.org Mechanistic studies have shown that Miz1 binds to a consensus sequence in the proximal promoter of the DPH1 gene to activate its transcription. nih.govplos.orgresearchgate.net

This regulatory link between Miz1 and this compound synthesis appears to be a more recent evolutionary development. nih.gov Analysis of orthologs reveals that this regulatory mechanism is not conserved in lower eukaryotes such as Saccharomyces cerevisiae (yeast), Caenorhabditis elegans, or Drosophila. nih.gov The emergence of this transcriptional control by Miz1 in higher mammals suggests that the regulation of this compound levels may have become integrated with other cellular pathways, such as those controlling development and cell proliferation, where Miz1 is known to play a role. researchgate.netnih.gov Embryonic lethality in Miz1 knockout mice mirrors the phenotype of DPH gene knockouts, further cementing its critical role in the process. researchgate.net

Advanced Research Methodologies and Future Directions

Biochemical and Genetic Approaches

Gene Knockout and Mutagenesis Studies

The study of diphthamide (B1230887) has heavily relied on gene knockout and mutagenesis experiments in various model organisms, including yeast (Saccharomyces cerevisiae), mouse models, and mammalian cell lines like Chinese Hamster Ovary (CHO) cells.

In yeast, systematic deletion of genes has been crucial for identifying the DPH1-DPH7 gene network responsible for this compound biosynthesis. nih.govplos.orgnih.gov Mutants lacking any of these genes exhibit resistance to diphtheria toxin (DT), a characteristic that has been exploited in genetic screens. plos.orgnih.gov For instance, deletion of DPH1 through DPH5 was shown to disrupt the initial steps of the pathway, while dph6 and dph7 mutants accumulate the diphthine (B1260217) intermediate, indicating their role in the final amidation step. nih.govplos.org Site-directed mutagenesis studies in yeast, specifically altering the target histidine residue (His699), have demonstrated that while eEF2 can still function in protein synthesis without this compound, it is no longer a substrate for DT. nih.gov

Mammalian cell lines, particularly CHO cells, have also been instrumental. Mutations in genes corresponding to the this compound biosynthesis pathway were identified in CHO cells selected for resistance to DT. biologists.com These mutant cell lines were found to be deficient in this compound and surprisingly showed increased sensitivity to the plant toxin ricin. nih.gov Furthermore, CRISPR-based genome-wide knockout screens in human cells have validated the known DPH genes and identified additional factors like the transcription factor Miz1, which regulates DPH1 expression. plos.org

Mouse models with targeted gene disruptions have highlighted the physiological importance of this compound in multicellular organisms. Knockout mice for Dph1, Dph3, and Dph4 exhibit embryonic lethality, underscoring the essential role of this modification during development. nih.govplos.orgpnas.org To circumvent the potential pleiotropic effects of deleting entire genes, a mouse model with a specific point mutation in eEF2 (eEF2G717R) was generated. pnas.org This mutation prevents the initial step of this compound synthesis without affecting other potential functions of the Dph proteins, confirming that the this compound modification itself is crucial for normal development. pnas.org These studies in mice also provided evidence that this compound deficiency leads to increased -1 ribosomal frameshifting, pointing to a role in maintaining translational fidelity. pnas.org

| Model Organism/Cell Line | Key Findings from Gene Knockout/Mutagenesis | References |

| Saccharomyces cerevisiae | Identification of DPH1-DPH7 gene network; resistance to diphtheria toxin in mutants; accumulation of intermediates in specific mutants. | nih.govplos.orgnih.gov |

| Mammalian Cell Lines (CHO, Human) | Isolation of DT-resistant mutants deficient in this compound synthesis; increased sensitivity to ricin; identification of Miz1 as a regulator. | nih.govbiologists.complos.org |

| Mouse Models | Embryonic lethality in Dph1, Dph3, and Dph4 knockout mice; confirmation of this compound's role in development and translational fidelity. | nih.govplos.orgpnas.org |

Genetic Interaction Networks

Genetic interaction networks, such as those generated by Synthetic Gene Array (SGA) and chemical genomics, have been powerful tools for identifying new components of the this compound biosynthesis pathway in yeast. nih.govplos.org By systematically mapping the genetic interactions of known DPH genes, researchers can identify other genes with similar interaction profiles, which often indicates a functional relationship. plos.org

This approach was pivotal in the discovery of DPH6 (YLR143w) and DPH7 (YBR246w). nih.govplos.orgnih.gov Mining of genome-wide SGA and chemical genomics databases revealed that these two genes clustered tightly with the known DPH1-DPH5 network. nih.govmicrobialcell.com Subsequent biochemical and molecular analyses confirmed that Dph6 and Dph7 are indeed involved in the final amidation step of this compound synthesis. nih.gov Further SGA analysis has also revealed strong negative genetic interactions between the this compound (DPH1-DPH7) and eEF2 (EFT1-EFT2) gene networks, providing genetic evidence for their functional linkage. plos.org

| Technique | Key Discovery | Description | References |

| Synthetic Gene Array (SGA) | Identification of Dph6 and Dph7 | Revealed that YLR143w (DPH6) and YBR246w (DPH7) have genetic interaction profiles similar to DPH1-DPH5, suggesting a role in the same pathway. | nih.govplos.orgnih.govplos.org |

| Chemical Genomics | Identification of Dph6 and Dph7 | Complemented SGA data by showing that deletions of DPH6 and DPH7 confer similar chemical sensitivity profiles to other dph mutants. | nih.govmicrobialcell.com |

In Vitro Reconstitution of Biosynthetic Steps

To understand the precise biochemical function of the Dph proteins, researchers have worked to reconstitute the steps of this compound biosynthesis in vitro using purified components. This approach allows for the detailed study of enzymatic reactions in a controlled environment, free from the complexity of the cellular milieu.

Significant progress has been made in reconstituting the pathway using enzymes from the archaeon Pyrococcus horikoshii, which has a simpler system than eukaryotes. nih.govacs.orgnih.gov For instance, the first step, the transfer of the 3-amino-3-carboxypropyl (ACP) group from S-adenosyl-L-methionine (SAM) to eEF2, was successfully reconstituted using the archaeal enzyme PhDph2. nih.govacs.org This work demonstrated that PhDph2 is a radical SAM enzyme containing a [4Fe-4S] cluster. nih.gov

The second step, the trimethylation of the ACP-modified intermediate to form diphthine, was also reconstituted in vitro using PhDph5, which was shown to be a methyltransferase. nih.govnih.gov In the eukaryotic system, studies have shown that the yeast Dph1 and Dph2 proteins form a complex (Dph1-Dph2) that is functionally equivalent to the archaeal PhDph2 homodimer and can catalyze the first step of the reaction. cornell.eduacs.org Furthermore, in vitro reconstitution experiments have demonstrated that Dph3 acts as an electron donor for the Dph1-Dph2 complex. cornell.eduacs.org These reconstitution studies have been crucial for confirming the proposed functions of the Dph enzymes and for elucidating the chemical mechanisms of the biosynthetic pathway. nih.govacs.orgcornell.edu

Structural Biology Techniques

X-ray Crystallography of DPH Enzymes and eEF2 Complexes

X-ray crystallography has provided atomic-level insights into the structure of the components of the this compound biosynthesis pathway and the modified eEF2 itself. The crystal structure of the archaeal Dph2 enzyme (PhDph2) revealed details of its active site and the arrangement of its iron-sulfur cluster, which is essential for its catalytic activity. nih.gov

The structure of eEF2 has also been determined by X-ray crystallography, confirming the structure of this compound as 2-[3-carboxyamido-3-(trimethylammonio)propyl]histidine. nih.gov These structures have been instrumental in understanding how this compound is positioned within the three-dimensional fold of eEF2 and how it might interact with other molecules, such as the ribosome and diphtheria toxin. nih.gov High-resolution crystal structures of 80S ribosome-eEF2 complexes have shown that this compound directly interacts with the mRNA or the codon-anticodon bases in the decoding center of the ribosome. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Ribosomal Interactions

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for visualizing large and dynamic macromolecular complexes like the ribosome. Cryo-EM studies have captured snapshots of the 80S ribosome in complex with eEF2 at various stages of the translocation process. melnikovlab.comelifesciences.org

Proteomics and Metabolomics Applications

Advanced "omics" technologies, particularly proteomics, have become indispensable in unraveling the complexities of the this compound modification on eukaryotic translation elongation factor 2 (eEF2). These approaches allow for precise detection of the modification itself and enable a broader understanding of its impact on the cellular proteome.

Mass Spectrometry-Based this compound Analysis

Mass spectrometry (MS) is a cornerstone for the detailed analysis of this compound and its biosynthetic intermediates. pnas.org High-sensitivity techniques, especially liquid chromatography-mass spectrometry (LC-MS), are instrumental for the detection and quantification of this compound in complex biological samples. creative-proteomics.com This methodology allows for the precise identification of the modification, facilitating deep dives into its dynamics. creative-proteomics.com

Researchers utilize nanoLC-electrospray ionization-MS to analyze the specific modification state of the histidine residue (His715 in humans, His699 in yeast) on eEF2. pnas.orgmicrobialcell.com To do this, total protein extracts from cells are digested, typically with trypsin, and the resulting peptides are analyzed. pnas.org This approach can distinguish between the various forms of eEF2:

Unmodified eEF2

The 3-amino-3-carboxypropyl (ACP) intermediate. pnas.org

The diphthine intermediate. plos.org

The final this compound modification. pnas.org

For instance, studies on mutant cell lines, such as those with knockouts in DPH genes (dph1Δ, dph5Δ, dph6Δ, dph7Δ), have successfully used MS to determine the specific biosynthetic step that is blocked. pnas.orgmicrobialcell.complos.org In wild-type cells, only the fully modified this compound form of eEF2 is typically detected. pnas.org However, in dph6 and dph7 mutant yeast strains, MS analysis reveals a specific accumulation of the diphthine-modified intermediate, demonstrating a failure in the final amidation step. plos.org Similarly, the ACP-modified peptide is found only in dph5 mutants. plos.org Techniques like Parallel Reaction Monitoring on instruments such as the Thermo Q-Exactive Plus mass spectrometer enhance the specificity and quantification of these modified peptides. pnas.org

Quantitative Proteomics for Identifying this compound-Affected Proteins

Quantitative proteomics serves to identify and quantify changes across the proteome in response to the loss of this compound. This is crucial for moving beyond the direct analysis of eEF2 to understanding the downstream functional consequences of this compound deficiency. A leading strategy involves combining computational predictions with quantitative proteomics to systematically identify protein targets affected by the absence of this compound. nih.govacs.orgacs.org

One powerful method is Stable Isotope Labeling with Amino acids in Cell culture (SILAC). nih.gov This approach allows for the direct comparison of protein abundance between two cell populations, such as wild-type cells and this compound-deficient (e.g., DPH4 knockout) cells. nih.govacs.org By identifying proteins that are significantly up- or down-regulated in the deficient cells, researchers can pinpoint cellular pathways and processes that are modulated by this compound. nih.gov For example, this approach was used to demonstrate that the translation of Ribonucleotide Reductase Subunit M1 (RRM1) is dysregulated in this compound-deficient cells, linking the modification to DNA replication stress. nih.govacs.orgresearcher.life

Label-free quantitative proteomics has also been employed to compare protein expression in different conditions. d-nb.info For example, a study on T cells from multiple sclerosis patients identified this compound synthetase (DPH6) as a differentially expressed protein compared to healthy controls, suggesting a potential role in immune cell regulation. d-nb.info

Computational and Bioinformatics Approaches (e.g., Genome-Wide Profiling for Frameshifting Sites)

The primary proposed function of this compound is to ensure translational fidelity by preventing -1 ribosomal frameshifting. pnas.orgnih.gov Computational and bioinformatics methods are critical for identifying potential sites in the transcriptome where such frameshifting might occur in the absence of this compound. nih.govpnas.org

This strategy involves a multi-step, in-silico process:

Genome-Wide Profiling for "Slippery Sequences": The first step is a transcriptome-wide or genome-wide search for potential -1 frameshifting motifs. nih.govpnas.org The canonical slippery sequence is a heptanucleotide motif of the type X XXY YYZ, where X can be any nucleotide, Y is A or U, and Z is A, U, or C. nih.govpnas.org

Secondary Structure Prediction: A frequent cause of frameshifting is the combination of a slippery sequence with a complex downstream mRNA secondary structure, such as a pseudoknot, that causes the ribosome to pause. nih.govpnas.org Bioinformatics algorithms, like ViennaRNA, are used to calculate the minimum free energy (MFE) of the mRNA sequence immediately following the predicted slippery sequence (e.g., within 46 to 100 base pairs). acs.orgpnas.org A lower MFE indicates a more stable secondary structure, which is more likely to induce a pause. pnas.org

Integration with Proteomics: The list of computationally predicted candidate genes prone to frameshifting is then integrated with experimental data from quantitative proteomics. nih.govacs.org Proteins whose genes contain a likely frameshift motif and which are also found to be dysregulated in this compound-deficient cells become high-confidence targets. nih.gov

This combined approach has successfully identified that proteins in the Target of Rapamycin Complex 1 (TORC1) signaling pathway are affected by this compound deletion in yeast. nih.govpnas.orgnih.gov Specifically, the translation of TORC1-activating proteins like Vam6 and Rtc1 was found to be suppressed. pnas.orgnih.gov Similarly, this methodology identified RRM1 as a key target in human cells, whose dysregulation contributes to DNA replication stress. nih.gov Furthermore, researchers are developing methods to directly detect the resulting -1 frameshifted peptides in MS data by searching against an in-silico library of predicted frameshifted proteins. nih.govacs.org

Unresolved Questions and Future Research Avenues

Despite significant progress, many questions regarding this compound's function and regulation remain unanswered, paving the way for future research.

Key Unresolved Questions:

Complete Target Identification: While pathways like TORC1 signaling and proteins like RRM1 have been identified, the full spectrum of endogenous cellular proteins whose translation is regulated by this compound is still unknown. nih.govpnas.org It is unclear why this compound is essential in complex organisms like mice but not in simpler eukaryotes like yeast. pnas.org

Mechanism of Action: The precise molecular mechanism by which this compound prevents ribosomal frameshifting is still under investigation. Recent structural studies suggest it may bind to mRNA during translocation to prevent slippage, but further validation is needed. pnas.orgnih.gov

Tissue-Specific Roles: The functional importance of this compound may vary between different cell types and tissues. Future studies could apply advanced proteomics and computational workflows to various cell lines and tissues to uncover context-specific protein targets and functions. acs.org

Disease Pathogenesis: The exact mechanisms linking this compound deficiency to developmental defects, cancer, and neurological disorders need to be elucidated. nih.govacs.orgnih.gov Understanding how the dysregulation of specific protein targets like RRM1 leads to these complex phenotypes is a critical future direction. nih.gov

Regulation of Biosynthesis: The intricate seven-gene pathway for this compound synthesis is highly conserved, but its regulation is not fully understood. plos.org Research has identified the transcription factor Miz1 as an essential regulator of Dph1 expression, but the broader regulatory network, including potential feedback loops with signaling pathways like TORC1, requires further exploration. nih.govpnas.orgplos.org

Future Research Directions:

Expanding Target Verification: Future work should focus on biochemically validating more of the computationally predicted protein targets of this compound. acs.org

Direct Detection of Frameshifting: Improving and applying methods for the direct mass spectrometric detection of frameshifted peptides will provide definitive evidence of this compound's role in maintaining translational fidelity for specific transcripts. nih.govacs.org

In Vivo Studies: Developing more sophisticated animal models will be crucial to investigate the tissue-specific roles of this compound during development and in disease. The embryonic lethality of knockout mice highlights the modification's importance, but conditional or tissue-specific knockout models could disentangle its various functions. plos.org

Clinical Relevance: Further investigation into the link between DPH gene mutations and human diseases, such as this compound Deficiency Syndrome, is warranted. researchgate.netresearchgate.net This includes functionally characterizing more variant alleles found in patient populations. researchgate.net

Therapeutic Potential: Given its links to cancer and DNA replication stress, the this compound biosynthesis pathway could represent a novel target for therapeutic intervention.

Q & A

Q. What are the key enzymatic steps and genes involved in diphthamide biosynthesis?

this compound biosynthesis occurs in three stages:

- Step 1 : Transfer of a 3-amino-3-carboxypropyl (ACP) radical to histidine in eEF2, mediated by the iron-sulfur cluster proteins Dph1-Dph4 and regulated by Dph3/Dph4 as redox chaperones.

- Step 2 : Trimethylation of the ACP intermediate by diphthine synthase Dph5, using S-adenosylmethionine (SAM) as a methyl donor.

- Step 3 : ATP-dependent amidation of diphthine, requiring Dph6 (a radical SAM enzyme) and Dph7 (a regulatory WD40-repeat protein). These steps are conserved across eukaryotes, with DPH1-DPH7 forming a tightly correlated genetic network .

Q. Why is this compound a critical target for bacterial toxins like diphtheria toxin?

this compound’s unique structure enables ADP-ribosylation by toxins (e.g., diphtheria toxin, Pseudomonas exotoxin A), which inactivates eEF2 and halts translation. Its conservation in eukaryotes makes it a universal toxin target. Resistance in this compound-deficient cells confirms its pathological role .

Advanced Research Questions

Q. How can genome-wide CRISPR-Cas9 screens identify novel regulators of this compound biosynthesis?

CRISPR knockout (KO) screens in human cells revealed Miz1, a transcription factor essential for DPH1 expression. Miz1 binds the DPH1 promoter via a conserved consensus site, linking transcriptional regulation to this compound synthesis. This approach bypassed limitations of prior mutagenesis screens and identified all known DPH genes .

Q. What experimental approaches validate DPH6’s role in the amidation step?

- In vitro assays : Recombinant DPH6 demonstrates ATP-dependent this compound synthetase activity, catalyzing diphthine amidation via an adenylated intermediate.

- Complementation studies : Human DPH6 rescues amidation defects in yeast dph6Δ mutants, despite structural differences.

- Structural analysis : Alpha_ANH_like_IV domains in DPH6 are critical, while YjgF-YER057c-UK114 domains are dispensable in mammals .

Q. How do synthetic genetic interactions between EF2 and this compound genes affect cell viability?

Synthetic Genetic Array (SGA) analysis in yeast reveals negative interactions between EFT2 (EF2-encoding) and DPH1-DPH7 deletions. Double mutants (e.g., dph2Δ eft2Δ) show growth defects under stress (heat, translation inhibitors) and reduced competitive fitness. This highlights this compound’s role in buffering EF2 functional insufficiency .

Q. What methodologies quantify translational errors caused by this compound-deficient eEF2?

- Dual-luciferase reporters : Measure -1 ribosomal frameshift errors using viral sequence-driven reporters (e.g., L-A virus).

- Drug sensitivity assays : Hygromycin B and anisomycin exacerbate growth defects in dphΔ mutants due to error-prone translation.

- Antibody-based detection : Anti-EF2 (no this compound) antibodies distinguish modified/unmodified eEF2 in Western blots .

Q. How does DPH7 regulate Dph5 dissociation during this compound biosynthesis?

Dph7’s WD40 repeats facilitate eEF2-Dph5 dissociation, enabling Dph6-mediated amidation. In dph7Δ mutants, Dph5 remains bound to eEF2, inhibiting translation. Co-immunoprecipitation (Co-IP) and viability assays under Dph5 overexpression confirm this regulatory role .

Q. What unresolved questions persist about the radical SAM mechanism in ACP transfer?

- Mechanistic ambiguity : The roles of Dph1-Dph2 iron-sulfur clusters in radical generation and ACP transfer remain unclear.

- Experimental approaches : Electron paramagnetic resonance (EPR) spectroscopy and in vitro reconstitution with purified Dph1-Dph4 complexes are used to probe radical SAM chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.